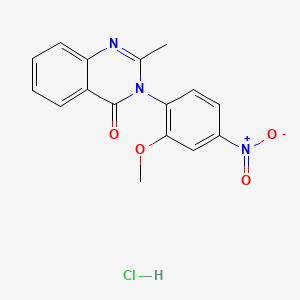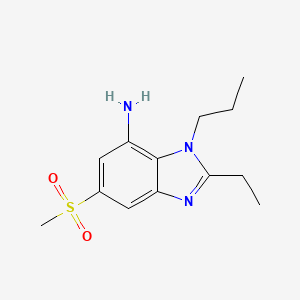![molecular formula C21H23N B14362224 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole CAS No. 90162-50-8](/img/no-structure.png)
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs.
Addition of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (NO₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitro-substituted indoles
Applications De Recherche Scientifique
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Diethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indole
- 3,3-Diethyl-2-[2-(4-fluorophenyl)ethenyl]-3H-indole
Uniqueness
3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
Propriétés
| 90162-50-8 | |
Formule moléculaire |
C21H23N |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3,3-diethyl-2-[2-(4-methylphenyl)ethenyl]indole |
InChI |
InChI=1S/C21H23N/c1-4-21(5-2)18-8-6-7-9-19(18)22-20(21)15-14-17-12-10-16(3)11-13-17/h6-15H,4-5H2,1-3H3 |
Clé InChI |
HPAZAQWAMIZIIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)


![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)


